4-(Chloromethyl)-2-fluoropyridine
Overview
Description
4-(Chloromethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the 4-position and a fluorine atom at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactivity and ability to undergo various chemical transformations.
Mechanism of Action
Target of Action
4-(Chloromethyl)-2-fluoropyridine is a complex organic compound that can interact with various biological targets. It’s worth noting that chloromethyl compounds often interact with proteins and enzymes, altering their function .
Mode of Action
Chloromethyl compounds typically act by covalently binding to their targets, which can lead to changes in the target’s function
Biochemical Pathways
It’s plausible that this compound could influence various pathways due to its potential to interact with different proteins and enzymes
Pharmacokinetics
The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Given its potential to interact with various proteins and enzymes, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific biological context in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-fluoropyridine typically involves the halomethylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the pyridine ring to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Major products include 4-(formyl)-2-fluoropyridine and 4-(carboxy)-2-fluoropyridine.
Reduction: The primary product is 4-(methyl)-2-fluoropyridine.
Scientific Research Applications
4-(Chloromethyl)-2-fluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-fluoropyridine: Similar to 4-(Chloromethyl)-2-fluoropyridine but with the positions of the substituents reversed.
4-(Bromomethyl)-2-fluoropyridine: Contains a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-3-fluoropyridine: Similar structure but with the fluorine atom at the 3-position instead of the 2-position.
Uniqueness
This compound is unique due to the specific positioning of the chloromethyl and fluorine groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHRYXJIMNXMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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